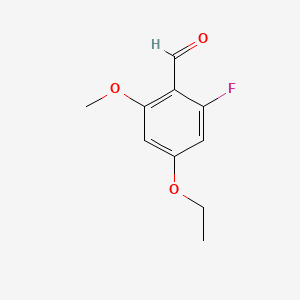

4-Ethoxy-2-fluoro-6-methoxybenzaldehyde

Description

4-Ethoxy-2-fluoro-6-methoxybenzaldehyde is a substituted benzaldehyde derivative featuring three distinct functional groups: an ethoxy group at position 4, a fluorine atom at position 2, and a methoxy group at position 6. This compound is of interest in organic synthesis, particularly in pharmaceutical and agrochemical research, where substituted benzaldehydes serve as intermediates for drug candidates or functional materials. The presence of fluorine enhances metabolic stability and lipophilicity, while ethoxy and methoxy groups influence electronic and steric properties, affecting reactivity and solubility .

Properties

Molecular Formula |

C10H11FO3 |

|---|---|

Molecular Weight |

198.19 g/mol |

IUPAC Name |

4-ethoxy-2-fluoro-6-methoxybenzaldehyde |

InChI |

InChI=1S/C10H11FO3/c1-3-14-7-4-9(11)8(6-12)10(5-7)13-2/h4-6H,3H2,1-2H3 |

InChI Key |

RCRCFHINVURZNJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=C(C(=C1)F)C=O)OC |

Origin of Product |

United States |

Preparation Methods

Starting Material and General Strategy

The synthesis generally begins with appropriately substituted benzene derivatives, often halogenated or methoxylated benzaldehydes or phenols, which are then functionalized to introduce the ethoxy group at the 4-position.

Common Preparation Methods

Method A: Electrophilic Aromatic Substitution and Subsequent Functional Group Transformations

- Starting from 2-fluoro-6-methoxybenzaldehyde, the 4-position is selectively ethoxylated through nucleophilic aromatic substitution or via directed ortho-metalation followed by reaction with ethylating agents.

- Control of reaction conditions such as temperature (often low temperatures around 0 °C) and solvent choice (e.g., dichloromethane or acetone) is critical to minimize side reactions like Cannizzaro disproportionation of the aldehyde.

Method B: Halogen Exchange and Etherification

- Synthesis may start from 4-bromo-2-fluoro-6-methoxybenzaldehyde, which undergoes nucleophilic substitution of the bromine atom with ethoxide ion to afford the ethoxy derivative.

- This method leverages the bromine as a leaving group and typically uses sodium or potassium ethoxide in polar aprotic solvents under controlled heating.

Method C: Multi-step Condensation and Protection Strategies

- In complex synthetic schemes, the aldehyde functionality is introduced via oxidation of corresponding alcohols or via formylation reactions (e.g., Vilsmeier-Haack reaction) on pre-substituted aromatic rings.

- Protection-deprotection strategies may be employed to safeguard sensitive groups during multi-step synthesis, especially when introducing multiple substituents such as methoxy and ethoxy groups.

Reaction Conditions and Optimization

Representative Synthetic Scheme

A typical synthetic pathway to this compound may involve:

- Starting Material : 4-bromo-2-fluoro-6-methoxybenzaldehyde

- Nucleophilic Substitution : Treatment with sodium ethoxide in ethanol or an aprotic solvent to replace the bromine with an ethoxy group.

- Purification : Extraction and chromatographic purification to isolate the target aldehyde.

- Characterization : Confirmed by NMR, IR, and mass spectrometry.

Research Findings and Yields

- The nucleophilic substitution of bromine by ethoxide typically proceeds with moderate to high yields (60–85%) depending on the purity of reagents and reaction parameters.

- Side reactions such as hydrolysis or Cannizzaro reaction can be minimized by maintaining low temperatures and anhydrous conditions.

- Alternative methods involving directed ortho-metalation followed by ethylation have been reported but may require more stringent conditions and longer reaction times.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|

| Nucleophilic substitution of bromide | Straightforward, good yields | Requires halogenated precursor | 70–85 |

| Directed ortho-metalation + ethylation | High regioselectivity | Sensitive to moisture, longer steps | 60–75 |

| Multi-step condensation with protection | Versatile for complex derivatives | Time-consuming, multiple steps | 50–70 |

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-2-fluoro-6-methoxybenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed:

Oxidation: 4-Ethoxy-2-fluoro-6-methoxybenzoic acid.

Reduction: 4-Ethoxy-2-fluoro-6-methoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Ethoxy-2-fluoro-6-methoxybenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ethoxy-2-fluoro-6-methoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The fluoro and methoxy groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarity and Key Differences

The following compounds exhibit structural similarities to 4-Ethoxy-2-fluoro-6-methoxybenzaldehyde, differing primarily in substituent type, position, or additional functional groups:

| Compound Name | CAS Number | Substituents and Positions | Structural Similarity Score | Key Differences |

|---|---|---|---|---|

| 4-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde | 1322091-24-6 | Fluoro (4), Ethynyl-methoxyphenyl (2) | 0.83 | Ethynyl group at position 2; no ethoxy |

| 5-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde | 1042369-35-6 | Fluoro (5), Ethynyl-methoxyphenyl (2) | 0.83 | Ethynyl group; fluorine at position 5 |

| 4-Methoxy-2-methylbenzaldehyde | 52289-54-0 | Methoxy (4), Methyl (2) | 0.78 | Methyl instead of fluoro/ethoxy |

| 5-Methoxy-2-methylbenzaldehyde | 56724-09-5 | Methoxy (5), Methyl (2) | 0.78 | Methyl and methoxy in different positions |

| 4-Methoxy-2,3-dimethylbenzaldehyde | 38998-17-3 | Methoxy (4), Methyl (2,3) | 0.76 | Two methyl groups; no fluorine/ethoxy |

Notes:

- Fluorine Position : Fluorine at position 5 (as in 1042369-35-6) versus position 2 (target compound) alters electronic effects, with ortho-fluorine increasing steric hindrance near the aldehyde group.

- Ethoxy vs.

Physicochemical and Functional Comparisons

Solubility and Lipophilicity

- This compound : Predicted logP ≈ 2.5 (moderate lipophilicity due to ethoxy and fluorine).

- 4-Methoxy-2-methylbenzaldehyde (52289-54-0) : logP ≈ 1.8, with lower lipophilicity due to the absence of fluorine and ethoxy.

- 1042369-35-6 : logP ≈ 3.1 (higher due to ethynyl-methoxyphenyl group).

Reactivity

- The ortho-fluoro substituent in the target compound may deactivate the benzene ring toward electrophilic substitution, directing reactions to the para position relative to the methoxy group.

- Ethynyl-containing analogs (e.g., 1042369-35-6) enable click chemistry applications, a feature absent in the target compound .

Biological Activity

4-Ethoxy-2-fluoro-6-methoxybenzaldehyde is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C11H13F1O3

- Molecular Weight : 216.22 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including antimicrobial , anticancer , and antioxidant properties. The compound's activity is attributed to its ability to interact with specific biological targets.

Antimicrobial Activity

Studies have demonstrated that this compound possesses moderate antimicrobial activity against various bacterial strains. The compound's mechanism of action involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.

Table 1: Antimicrobial Activity Against Various Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

Anticancer Activity

The anticancer properties of this compound have been investigated in several studies, revealing its potential to inhibit the proliferation of cancer cells. The compound has shown selective cytotoxicity toward various tumor cell lines, including HeLa and MCF-7 cells.

Case Study: Inhibition of HeLa Cell Proliferation

In a study conducted by researchers, it was found that this compound significantly reduced the viability of HeLa cells in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) was determined to be approximately 15 µM.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival.

- Reactive Oxygen Species Modulation : It has been suggested that the compound alters levels of reactive oxygen species (ROS), leading to oxidative stress in target cells.

- Apoptosis Induction : Evidence indicates that the compound can trigger apoptotic pathways in cancer cells, promoting programmed cell death.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various in vitro assays, such as DPPH and ABTS assays. Results indicate that the compound exhibits significant free radical scavenging activity, which may contribute to its overall biological efficacy.

Table 2: Antioxidant Activity Assay Results

| Assay Type | IC50 (µM) |

|---|---|

| DPPH | 20 |

| ABTS | 25 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.